molecular formula C7H8N2O4S B15092654 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide

5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide

Katalognummer: B15092654
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: MWJRSAZEOPPOBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide is a chemical compound with the molecular formula C7H8N2O4S. It is primarily used in proteomics research and has a molecular weight of 216.21 g/mol . This compound is known for its unique structure, which includes a furothiadiazine ring system.

Vorbereitungsmethoden

The synthesis of 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific reagents and catalysts to facilitate the formation of the furothiadiazine ring. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .

Analyse Chemischer Reaktionen

5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to various reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Wissenschaftliche Forschungsanwendungen

5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide is widely used in scientific research, particularly in the field of proteomics. It serves as a valuable tool for studying protein interactions and functions. Additionally, its unique structure makes it a candidate for exploring new therapeutic agents and understanding biological pathways .

Wirkmechanismus

The mechanism of action of 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide include other furothiadiazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C7H8N2O4S

Molekulargewicht

216.22 g/mol

IUPAC-Name

5,7-dimethyl-1,1-dioxo-2,3-dihydrofuro[3,4-e]thiadiazin-4-one

InChI

InChI=1S/C7H8N2O4S/c1-3-5-6(4(2)13-3)14(11,12)9-8-7(5)10/h9H,1-2H3,(H,8,10)

InChI-Schlüssel

MWJRSAZEOPPOBN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(O1)C)S(=O)(=O)NNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.